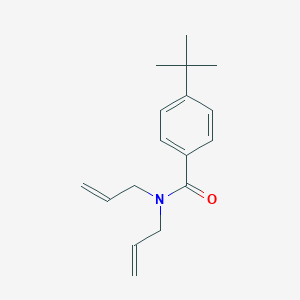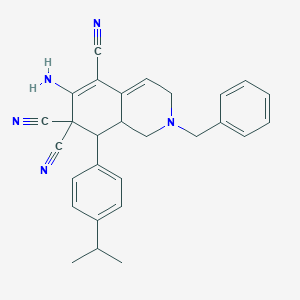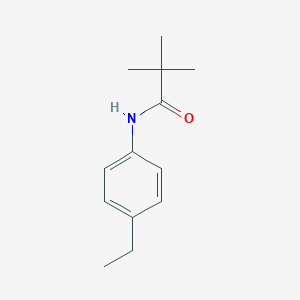
5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as CHIM-3, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CHIM-3 is a derivative of indole-2-one, which is a class of compounds known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. Specifically, 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death. 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. Inhibition of histone deacetylases leads to changes in gene expression that can promote cell death in cancer cells.
Biochemical and Physiological Effects:
5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been reported to have anti-inflammatory and antioxidant properties. Specifically, 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. These effects may contribute to the anticancer activity of 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one by reducing inflammation and oxidative stress in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potent anticancer activity. 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. Another advantage of 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation of using 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo. Additionally, the mechanism of action of 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood, which may make it challenging to design experiments to investigate its activity.
Zukünftige Richtungen
There are several future directions for research on 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One direction is to investigate its potential as an anticancer agent in vivo. While 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has shown promising activity in vitro, more research is needed to determine its efficacy and safety in animal models. Another direction is to further investigate the mechanism of action of 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one. Understanding how 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one inhibits cancer cell growth and survival may lead to the development of more targeted and effective therapies. Additionally, investigating the anti-inflammatory and antioxidant properties of 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one may lead to the development of therapies for other diseases, such as neurodegenerative disorders and cardiovascular disease.
Synthesemethoden
The synthesis of 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with acetone to form a nitrostyrene intermediate. The nitrostyrene intermediate is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then cyclized using acetic anhydride and hydrochloric acid to form the final product, 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential as an anticancer agent. Several studies have reported that 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer activity, 5-Chloro-3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been investigated for its potential as an anti-inflammatory and antioxidant agent.
Eigenschaften
Molekularformel |
C17H14ClNO3 |
|---|---|
Molekulargewicht |
315.7 g/mol |
IUPAC-Name |
5-chloro-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1H-indol-2-one |
InChI |
InChI=1S/C17H14ClNO3/c1-10(15(20)11-5-3-2-4-6-11)17(22)13-9-12(18)7-8-14(13)19-16(17)21/h2-10,22H,1H3,(H,19,21) |
InChI-Schlüssel |
ORTHIZOGJSFWBH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)C2(C3=C(C=CC(=C3)Cl)NC2=O)O |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1)C2(C3=C(C=CC(=C3)Cl)NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)

![Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate](/img/structure/B250544.png)
![({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)


![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B250552.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B250553.png)
![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B250558.png)

![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B250561.png)
